Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a complex organic compound with a unique structure that includes a naphthalene core, a dimethylamino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multiple steps, starting with the preparation of the naphthalene core. The key steps include:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the ester group: This step involves esterification, where the carboxylic acid group is converted into an ester using methanol and an acid catalyst.
Addition of the dimethylamino group: This is typically done through a nucleophilic substitution reaction, where a dimethylamine is introduced to the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The ester group may also play a role in the compound’s bioavailability and metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate: shares similarities with other naphthalene derivatives and compounds containing dimethylamino groups.
Dimethylaminoquinolines: These compounds also contain dimethylamino groups and are used in various chemical and biological applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in multiple fields of research.
Properties
IUPAC Name |
methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-21(2)11-5-8-18(22)20-13-16-7-4-6-14-9-10-15(12-17(14)16)19(23)24-3/h5,8-10,12,16H,4,6-7,11,13H2,1-3H3,(H,20,22)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNOSRCGEDHFFB-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCCC2=C1C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCCC2=C1C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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